![molecular formula C18H19NO5 B2763071 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1790197-97-5](/img/structure/B2763071.png)
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide”, related compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Scientific Research Applications
Synthesis of Novel Compounds
Research in organic chemistry often involves the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and exhibit significant analgesic and anti-inflammatory effects, highlighting the potential for developing new therapeutic agents from complex organic molecules (A. Abu‐Hashem et al., 2020).
Antimicrobial Activities
Another area of research involves the synthesis of compounds for evaluating their antimicrobial activities. For instance, some new 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial properties. This research demonstrates the potential for creating effective antimicrobial agents through the synthesis of novel organic compounds, highlighting the importance of chemical synthesis in drug discovery and development (H. Bektaş et al., 2007).
Drug Synthesis and Evaluation
The practical synthesis of orally active antagonists showcases the application of organic synthesis in creating compounds with specific biological activities. For instance, an orally active CCR5 antagonist was developed through a novel synthesis method, underscoring the role of organic synthesis in developing new therapies for diseases (T. Ikemoto et al., 2005).
Discovery of New Antidepressants
The design, synthesis, and pharmacological evaluation of structurally novel 5-HT3 receptor antagonists for their potential as antidepressants illustrate the intersection of chemical synthesis and pharmacology. This research demonstrates the process of identifying and optimizing compounds with desirable therapeutic effects, contributing to the development of new treatments for mental health conditions (R. Mahesh et al., 2011).
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-14-6-4-3-5-13(14)17(22-2)10-19-18(20)12-7-8-15-16(9-12)24-11-23-15/h3-9,17H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOBNOOZHGRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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